molecular formula C16H16N6O2S B10981912 N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B10981912
M. Wt: 356.4 g/mol
InChI Key: ILNRARLQGVOUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS: 578720-61-3) is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core linked via a sulfanyl group to an acetamide-substituted phenyl ring. The 4-acetylamino phenyl group enhances solubility and may influence receptor binding affinity. This molecule has been synthesized as part of efforts to explore sulfanyl-linked heterocycles for therapeutic applications .

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N6O2S/c1-10-19-20-14-7-8-16(21-22(10)14)25-9-15(24)18-13-5-3-12(4-6-13)17-11(2)23/h3-8H,9H2,1-2H3,(H,17,23)(H,18,24)

InChI Key

ILNRARLQGVOUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for this compound. One common method involves the reaction of an appropriate amine with a triazolopyridazine derivative. For instance, the acetylamino group can be introduced via acylation of aniline.

Reaction Conditions::

    Acylation: The acetylamino group can be added using acetic anhydride or acetyl chloride.

    Triazolopyridazine Formation: The triazolopyridazine ring system can be synthesized by cyclization reactions involving appropriate precursors.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Substitution: Substitution reactions can modify the phenyl ring.

    Reduction: Reduction of functional groups is possible.

Common Reagents and Conditions::

    Acylation: Acetic anhydride or acetyl chloride.

    Cyclization: Cyclization reagents (e.g., acid catalysts) for triazolopyridazine formation.

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions.

Scientific Research Applications

Structure and Composition

The compound has a complex structure that includes an acetylamino group and a triazolo-pyridazinyl sulfanyl moiety. Its molecular formula is C₁₃H₁₅N₅O₂S, with a molecular weight of approximately 295.36 g/mol. The presence of the triazole ring is notable for its biological activity.

Anti-inflammatory Activity

Recent in silico studies have indicated that N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that this compound could be optimized for greater efficacy as a therapeutic agent against inflammatory diseases .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Case Study: Anticancer Activity

A study evaluated various triazolo derivatives, including compounds similar to this compound, revealing promising results against human cancer cell lines with IC50 values indicating potent activity. Further investigations into structure-activity relationships (SAR) are warranted to optimize these compounds for clinical use .

Antimicrobial Properties

Research into related triazole compounds has demonstrated antifungal and antibacterial activities. The sulfanyl group may enhance the bioactivity of the compound against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamideAntifungal

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the triazolo-pyridazine or triazole core but differ in substituents, which critically affect their physicochemical and biological properties. Below is a detailed comparison:

Structural Variations and Substituent Effects

Compound Name / CAS No. Key Substituents Structural Implications Reference
Target Compound (578720-61-3) - 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 4-acetylamino phenyl
Enhanced solubility and potential for hydrogen bonding due to acetylamino group.
2-(4-ethoxyphenyl)-N-[4-(3-methyl...)acetamide (891117-12-7) - 4-ethoxyphenyl
- 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Ethoxy group increases lipophilicity, potentially affecting membrane permeability.
2-[[6-(4-Fluorophenyl)...acetamide (CAS: N/A) - 4-fluorophenyl on triazolo-pyridazine
- trifluoromethoxy phenyl
Fluorine atoms enhance metabolic stability and electron-withdrawing effects.
N-[4-(3-methyl...)phenyl]acetamide (894067-38-0) - Simple acetamide substituent
- 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Reduced steric hindrance may improve binding to flat enzymatic pockets.
2-[[4-(4-chlorophenyl)...acetamide (896817-91-7) - 4-chlorophenyl and pyridinyl on triazole
- benzodioxin-linked acetamide
Chlorine and pyridinyl groups may enhance halogen bonding and π-π stacking interactions.

Research Findings and Data Gaps

  • Key Strengths of Target Compound: The 4-acetylamino group balances solubility and binding interactions, making it a candidate for oral bioavailability studies.
  • Limitations: No explicit IC50 or in vivo data are provided in the evidence, necessitating further pharmacological profiling.
  • Opportunities : Comparative studies with fluorinated () or chlorinated () analogs could optimize selectivity and potency.

Biological Activity

N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound can be broken down into several key structural components:

  • Acetylamino Group : Enhances solubility and may influence biological interactions.
  • Triazolo-Pyridazine Core : Known for various biological activities including anticancer and anti-inflammatory effects.
  • Sulfanyl Moiety : Often associated with increased reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Anticancer Properties :
    • Research has indicated that compounds containing triazole and pyridazine moieties can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against human melanoma and breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
    • A study demonstrated that the compound's structure allows it to interact with key enzymes involved in tumor progression .
  • Anti-inflammatory Effects :
    • The triazolo-pyridazine core is associated with the inhibition of inflammatory pathways. Compounds similar to this one have been reported to reduce pro-inflammatory cytokine production in vitro .
  • Antimicrobial Activity :
    • The presence of the sulfanyl group enhances the compound's potential as an antimicrobial agent. Studies have shown that related triazole derivatives possess significant antibacterial properties against various strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in melanoma cells
Induction of apoptosis in breast cancer cells
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against E. coli and P. aeruginosa

Case Study: Anticancer Mechanisms

In a study focused on the anticancer activity of similar compounds, it was found that triazole derivatives could inhibit specific kinases involved in cancer cell signaling pathways. The compound's ability to modulate these pathways suggests a promising avenue for developing targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.